N-(2-methoxybenzyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxybenzyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a 2-methoxybenzyl moiety.
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)furan-2-carboxamide is a furan derivative, which has been found to have significant biological activity Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been reported to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .
Result of Action
Furan derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecules it interacts with .
Cellular Effects
Some furan derivatives have been shown to exert cytotoxic effects on certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of furan derivatives can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-methoxybenzyl)furan-2-carboxamide at different dosages in animal models have not been reported. Studies on other furan derivatives have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxybenzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-methoxybenzyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)furan-2-carboxamide: shares structural similarities with other furan derivatives such as furan-2-carboxamide and benzofuran derivatives.
Benzofuran derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of antimicrobial and anticancer agents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological properties. The presence of the 2-methoxybenzyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYQTHIVIAKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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